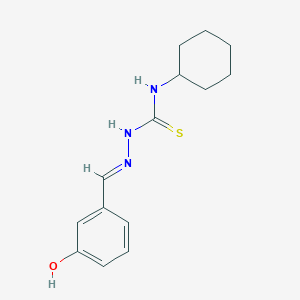![molecular formula C13H11N3 B10842383 3-(3-Methylphenylethynyl)-5-methyl[1,2,4]triazine](/img/structure/B10842383.png)
3-(3-Methylphenylethynyl)-5-methyl[1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methylphenylethynyl)-5-methyl[1,2,4]triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The structure of this compound consists of a triazine ring substituted with a 3-methylphenylethynyl group and a methyl group, which imparts unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylphenylethynyl)-5-methyl[1,2,4]triazine can be achieved through various synthetic routes. One common method involves the reaction of 3-methylphenylacetylene with 5-methyl-1,2,4-triazine under suitable reaction conditions. The reaction typically requires a catalyst, such as a transition metal catalyst, and may be carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, including temperature, solvent, and reaction time, can be optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The use of efficient catalysts and optimized reaction conditions can enhance the production efficiency and reduce the cost of manufacturing. Additionally, purification techniques such as crystallization, distillation, or chromatography may be employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-methylphenylethynyl)-5-methyl[1,2,4]triazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions may require the presence of a base or catalyst and are conducted in suitable solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction can produce reduced triazine compounds. Substitution reactions result in the formation of various substituted triazine derivatives with different functional groups .
Applications De Recherche Scientifique
3-(3-methylphenylethynyl)-5-methyl[1,2,4]triazine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-(3-methylphenylethynyl)-5-methyl[1,2,4]triazine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The triazine ring and the phenylethynyl group can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-methylphenylethynyl)-1,2,4-triazine: Similar structure but lacks the methyl group at the 5-position.
5-methyl-1,2,4-triazine: Similar triazine core but without the phenylethynyl group.
3-phenylethynyl-5-methyl-1,2,4-triazine: Similar structure but with a phenylethynyl group instead of a 3-methylphenylethynyl group.
Uniqueness
3-(3-methylphenylethynyl)-5-methyl[1,2,4]triazine is unique due to the presence of both the 3-methylphenylethynyl group and the methyl group at the 5-position of the triazine ring. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for various applications .
Propriétés
Formule moléculaire |
C13H11N3 |
|---|---|
Poids moléculaire |
209.25 g/mol |
Nom IUPAC |
5-methyl-3-[2-(3-methylphenyl)ethynyl]-1,2,4-triazine |
InChI |
InChI=1S/C13H11N3/c1-10-4-3-5-12(8-10)6-7-13-15-11(2)9-14-16-13/h3-5,8-9H,1-2H3 |
Clé InChI |
SGAMWPHZFACGBU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C#CC2=NC(=CN=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




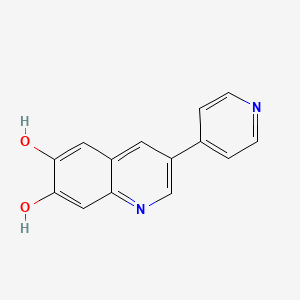
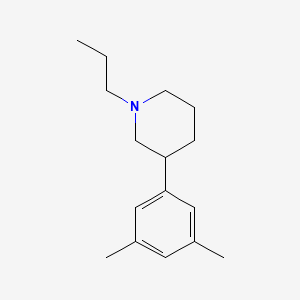
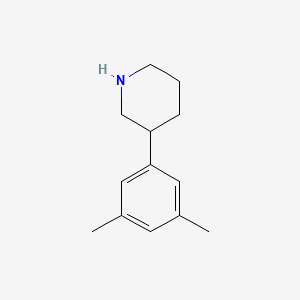
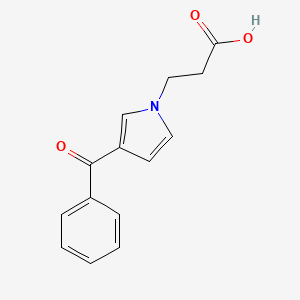
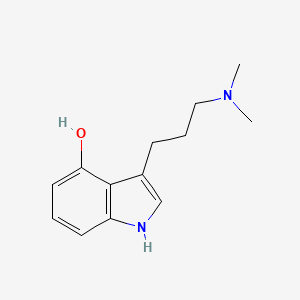
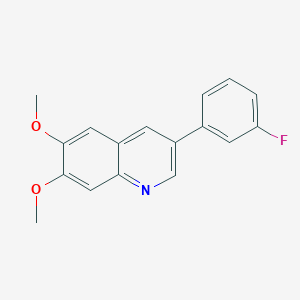

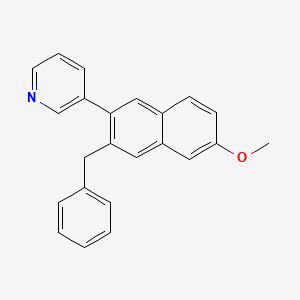
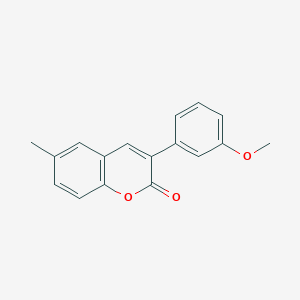
![3-[4-(Benzyloxy)-3,5-dibromophenyl]propanoic acid](/img/structure/B10842351.png)
![3-(3-Aminobenzo[e][1,2,4]triazin-7-yl)phenol](/img/structure/B10842362.png)

